1-(Difluoromethyl)-3-fluorobenzene
Overview
Description
1-(Difluoromethyl)-3-fluorobenzene is a useful research compound. Its molecular formula is C7H5F3 and its molecular weight is 146.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Fluorination
Electrochemical fluorination is a significant area of application for 1-(Difluoromethyl)-3-fluorobenzene. Research by Momota et al. (1998) explored the electrochemical fluorinations of toluene, monofluoromethylbenzene, and difluoromethylbenzene, showing the production of various difluoromethylfluorobenzenes as primary products, including this compound (Momota, Mukai, Kato, & Morita, 1998).
Organometallic Chemistry
Pike et al. (2017) highlighted the increasing recognition of partially fluorinated benzenes, such as 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the electronic properties of these compounds, making them useful in various chemical reactions and as solvents in organometallic synthesis (Pike, Crimmin, & Chaplin, 2017).
Crystal Structure Analysis
Research on the crystal structures of fluorobenzenes, including difluorobenzene variants, has been conducted to understand weak intermolecular interactions. Thalladi et al. (1998) investigated C−H···F interactions in the crystal structures of fluorobenzenes, contributing to the understanding of molecular interactions in such compounds (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).
Biodegradation Studies
The biodegradation of difluorobenzenes, including this compound, has been studied by Moreira et al. (2009). They focused on the degradation of these compounds by a microbial strain, revealing their potential for environmental bioremediation (Moreira, Amorim, Carvalho, & Castro, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(difluoromethyl)-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCXLEHVIIUYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375619 | |
Record name | 1-(Difluoromethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26029-52-7 | |
Record name | 1-(Difluoromethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(difluoromethyl)-3-fluorobenzene produced through electrochemical fluorination?
A1: this compound (3c) is produced through the electrochemical fluorination of difluoromethylbenzene (1c) in a solution of Et4NF.mHF (where Et = C2H5 and m = 3.5 or 4.0) using a platinum anode. The reaction is carried out at a potential of 1.9-2.7 V vs Ag/Ag+ (0.01 mol dm-3). Importantly, the fluorination of 1c occurs exclusively on the benzene ring, leading to the formation of three isomers: 1-(difluoromethyl)-2-fluorobenzene (2c), this compound (3c), and 1-(difluoromethyl)-4-fluorobenzene (4c). These isomers are the primary products of this reaction. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.